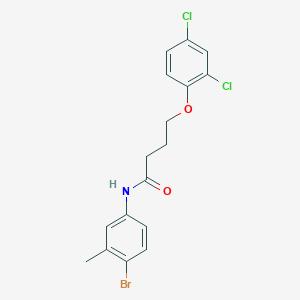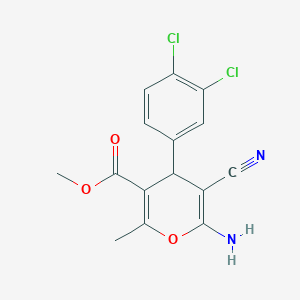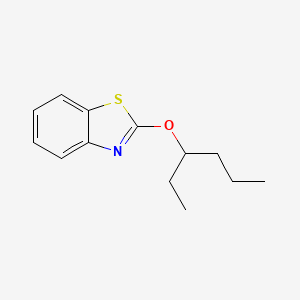
2-(1-ethylbutoxy)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-ethylbutoxy)-1,3-benzothiazole, also known as EBTOBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities. In
科学的研究の応用
2-(1-ethylbutoxy)-1,3-benzothiazole has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities. In one study, 2-(1-ethylbutoxy)-1,3-benzothiazole was found to inhibit the growth of human lung cancer cells by inducing apoptosis. Another study showed that 2-(1-ethylbutoxy)-1,3-benzothiazole has potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Moreover, 2-(1-ethylbutoxy)-1,3-benzothiazole has been studied for its potential as a corrosion inhibitor in the oil and gas industry.
作用機序
The mechanism of action of 2-(1-ethylbutoxy)-1,3-benzothiazole is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in cellular processes. For example, in the case of its anticancer activity, 2-(1-ethylbutoxy)-1,3-benzothiazole was found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death.
Biochemical and Physiological Effects
2-(1-ethylbutoxy)-1,3-benzothiazole has been shown to have various biochemical and physiological effects. In one study, it was found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in lipopolysaccharide-stimulated macrophages. This suggests that 2-(1-ethylbutoxy)-1,3-benzothiazole has potential as an anti-inflammatory agent. Moreover, 2-(1-ethylbutoxy)-1,3-benzothiazole has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in programmed cell death.
実験室実験の利点と制限
2-(1-ethylbutoxy)-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown potent biological activities in various assays. However, one limitation of 2-(1-ethylbutoxy)-1,3-benzothiazole is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Moreover, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several potential future directions for research on 2-(1-ethylbutoxy)-1,3-benzothiazole. One area of interest is its potential as a corrosion inhibitor in the oil and gas industry. Further studies are needed to determine its effectiveness in various conditions and to optimize its performance. Moreover, 2-(1-ethylbutoxy)-1,3-benzothiazole has shown promise as an anti-inflammatory and anticancer agent. Future studies could focus on elucidating its mechanism of action and identifying potential therapeutic targets. Additionally, 2-(1-ethylbutoxy)-1,3-benzothiazole could be studied for its potential as an antimicrobial agent, particularly against antibiotic-resistant bacteria. Finally, further studies are needed to explore the potential of 2-(1-ethylbutoxy)-1,3-benzothiazole for other applications, such as in the field of materials science.
合成法
The synthesis of 2-(1-ethylbutoxy)-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with 1-ethylbutyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as dimethylformamide or dimethylacetamide. The product is obtained in good yield and can be purified by column chromatography.
特性
IUPAC Name |
2-hexan-3-yloxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-3-7-10(4-2)15-13-14-11-8-5-6-9-12(11)16-13/h5-6,8-10H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWALQGKTJSYDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)OC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5357954 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5203191.png)

![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-ethyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5203210.png)

![N-[3-(1H-benzimidazol-1-yl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5203227.png)
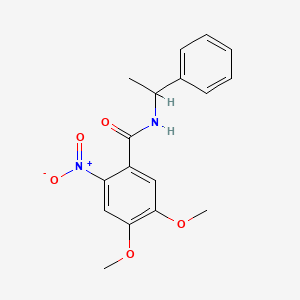
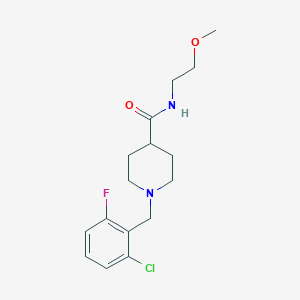
![5-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203244.png)

![5-{5-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-furyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5203251.png)
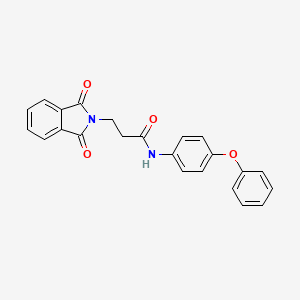
![ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B5203261.png)
